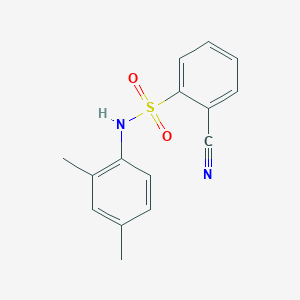![molecular formula C18H27NO3 B5535151 4-(3-hydroxy-3-methylbutyl)-N-[2-(tetrahydro-3-furanyl)ethyl]benzamide](/img/structure/B5535151.png)
4-(3-hydroxy-3-methylbutyl)-N-[2-(tetrahydro-3-furanyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(3-Hydroxy-3-methylbutyl)-N-[2-(tetrahydro-3-furanyl)ethyl]benzamide is a compound that falls under the category of benzamides, a class of compounds known for their diverse chemical and pharmacological properties. Benzamides have been studied for various therapeutic applications, including treatment for Alzheimer’s disease and other conditions.
Synthesis Analysis
The synthesis of benzamides, including compounds similar to the one , often involves reactions like the Bischler-Napieralski reaction. This method is used to cyclize N-(4-aryl-4-hydroxybutyl)benzamides to form various pyrrole derivatives, which are key intermediates in the synthesis of many benzamide compounds (Browne, Skelton, & White, 1981).
Molecular Structure Analysis
The molecular structure of benzamides can be confirmed using techniques like X-ray crystallography. This technique helps in determining the precise molecular configuration of these compounds, as seen in the analysis of the 3,4-dimethoxyphenyl derivative of a related benzamide (Browne, Skelton, & White, 1981).
Chemical Reactions and Properties
Benzamides undergo various chemical reactions, forming different intermediates and products based on the reaction conditions. The Bischler-Napieralski reaction, for example, leads to the formation of pyrrole derivatives, which are significant in the chemical behavior of these compounds.
Physical Properties Analysis
The physical properties of benzamides can be characterized using techniques like thermogravimetry and differential thermal analysis. These methods provide insights into the thermal stability and phase transitions of the compounds (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties of benzamides, including their reactivity and interactions with other molecules, can be investigated using methods like density functional theory (DFT) calculations and molecular docking studies. These studies help in understanding the potential biological activities and interactions of benzamides with biological targets (Mostafa et al., 2023).
Eigenschaften
IUPAC Name |
4-(3-hydroxy-3-methylbutyl)-N-[2-(oxolan-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-18(2,21)10-7-14-3-5-16(6-4-14)17(20)19-11-8-15-9-12-22-13-15/h3-6,15,21H,7-13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZAWKMMJYCJRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)NCCC2CCOC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-hydroxy-3-methylbutyl)-N-[2-(tetrahydro-3-furanyl)ethyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(benzyloxy)-3-methoxybenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5535073.png)
![2,7-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5535079.png)

![3-isopropyl-1-methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5535094.png)

![2-[2-(1-azepanyl)-2-oxoethyl]-4-benzyl-5-butyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5535099.png)
![ethyl 3-[2-(4-chlorophenyl)-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B5535113.png)
![1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]benzo[cd]indol-2(1H)-one](/img/structure/B5535131.png)
![methyl N-{[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetyl}isoleucinate](/img/structure/B5535136.png)
![1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B5535159.png)
![7-allyl-2-(azepan-1-ylcarbonyl)-6-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5535164.png)
![1-(tetrahydro-2-furanylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5535172.png)
![2-[6-(3,5-dichloro-2-methoxyphenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione](/img/structure/B5535178.png)
![N-[3-(trifluoromethoxy)benzyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5535185.png)